Bis(2-ethylhexyl) dicarbonate
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Overview
Description
Bis(2-ethylhexyl) dicarbonate is an organic compound with the molecular formula C_17H_34O_3. It is an ester derived from carbonic acid and 2-ethylhexanol. This compound is known for its use in various industrial applications, particularly as a plasticizer, which enhances the flexibility and durability of plastic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bis(2-ethylhexyl) dicarbonate typically involves the reaction of 2-ethylhexanol with phosgene or carbonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
[ \text{2 C}8\text{H}{17}\text{OH} + \text{COCl}_2 \rightarrow \text{C}8\text{H}{17}\text{OCOO}\text{C}8\text{H}{17} + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where 2-ethylhexanol and phosgene are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the final product. The process is designed to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) dicarbonate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of 2-ethylhexanol and carbonic acid.
Oxidation: The compound can be oxidized to form corresponding carbonates and alcohols.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Various nucleophiles can be used to replace the ester group under appropriate conditions.
Major Products Formed
Hydrolysis: 2-ethylhexanol and carbonic acid.
Oxidation: Corresponding carbonates and alcohols.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Bis(2-ethylhexyl) dicarbonate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to plasticizer toxicity.
Medicine: Explored for its potential use in drug delivery systems due to its ability to enhance the flexibility of polymeric materials.
Industry: Widely used in the production of flexible PVC, adhesives, and coatings.
Mechanism of Action
The mechanism of action of bis(2-ethylhexyl) dicarbonate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This interaction is facilitated by the ester groups, which can form hydrogen bonds with the polymer chains, leading to enhanced flexibility and durability.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another widely used plasticizer with similar applications.
Bis(2-ethylhexyl) adipate: Used as a plasticizer with a different ester structure.
Bis(2-ethylhexyl) sebacate: Known for its use in high-temperature applications.
Uniqueness
Bis(2-ethylhexyl) dicarbonate is unique due to its specific ester structure, which provides distinct physical and chemical properties compared to other plasticizers. Its ability to enhance the flexibility and durability of materials makes it a valuable compound in various industrial applications.
Properties
CAS No. |
61986-90-1 |
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Molecular Formula |
C18H34O5 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-ethylhexoxycarbonyl 2-ethylhexyl carbonate |
InChI |
InChI=1S/C18H34O5/c1-5-9-11-15(7-3)13-21-17(19)23-18(20)22-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |
InChI Key |
OKBNMMJQXBLNAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)OC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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